molecular formula C37H32N8O6S2 B11968123 Methyl 4-({[(5-{[5-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}amino)benzoate

Methyl 4-({[(5-{[5-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11968123
M. Wt: 748.8 g/mol
InChI Key: ROOBGPSEFHTMAX-UHFFFAOYSA-N
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Description

Methyl 4-({[(5-{[5-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes multiple triazole rings, phenyl groups, and a methoxycarbonyl group

Preparation Methods

The synthesis of Methyl 4-({[(5-{[5-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}amino)benzoate involves multiple steps, including the formation of triazole rings and the introduction of sulfanyl and methoxycarbonyl groups. The synthetic route typically involves the use of various reagents and catalysts under controlled reaction conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-({[(5-{[5-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the triazole rings may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The sulfanyl and methoxycarbonyl groups may also play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar compounds to Methyl 4-({[(5-{[5-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}amino)benzoate include other triazole-containing compounds and phenyl-substituted compounds. These similar compounds may share some structural features but differ in their specific functional groups and overall activity. Examples include:

Properties

Molecular Formula

C37H32N8O6S2

Molecular Weight

748.8 g/mol

IUPAC Name

methyl 4-[[2-[[5-[[5-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C37H32N8O6S2/c1-50-34(48)24-13-17-26(18-14-24)38-32(46)22-52-36-42-40-30(44(36)28-9-5-3-6-10-28)21-31-41-43-37(45(31)29-11-7-4-8-12-29)53-23-33(47)39-27-19-15-25(16-20-27)35(49)51-2/h3-20H,21-23H2,1-2H3,(H,38,46)(H,39,47)

InChI Key

ROOBGPSEFHTMAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=NN=C(N4C5=CC=CC=C5)SCC(=O)NC6=CC=C(C=C6)C(=O)OC

Origin of Product

United States

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